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Cytidine 5'-triphosphate, disodium salt hydrate -

Cytidine 5'-triphosphate, disodium salt hydrate

Catalog Number: EVT-13539613
CAS Number:
Molecular Formula: C9H16N3Na2O15P3
Molecular Weight: 545.14 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Cytidine 5'-triphosphate, disodium salt hydrate is a crucial nucleoside triphosphate involved in various biochemical processes, particularly in the synthesis of RNA. It is characterized by its high-energy phosphate bonds, which are essential for energy transfer and storage in biological systems. This compound is commonly used in laboratory settings for research and analytical purposes.

Source and Classification

Cytidine 5'-triphosphate, disodium salt hydrate is derived from cytidine, a nucleoside composed of a pyrimidine base (cytosine) and a ribose sugar. It is classified as a nucleotide due to its phosphate groups attached to the ribose sugar. The compound has the CAS number 36051-68-0 and is recognized in various chemical databases.

Synthesis Analysis

Methods

Cytidine 5'-triphosphate can be synthesized through several methods, primarily enzymatic phosphorylation and chemical synthesis.

  1. Enzymatic Phosphorylation: This method involves the use of specific enzymes, such as adenylate kinase, to add phosphate groups to cytidine 5'-monophosphate. The process typically yields high purity and is suitable for laboratory-scale production .
  2. Chemical Synthesis: Chemical methods utilize reagents to phosphorylate cytidine derivatives. These methods can be more complex but allow for the production of larger quantities of the compound .

Technical Details

The enzymatic synthesis often operates on scales of approximately 10 grams, making it feasible for laboratory applications. The choice between enzymatic and chemical methods depends on the required purity and scale of production.

Molecular Structure Analysis

Structure

Cytidine 5'-triphosphate, disodium salt hydrate has a complex molecular structure composed of a ribose sugar, a pyrimidine base (cytosine), and three phosphate groups. Its molecular formula is C9H14N3Na2O14P3C_9H_{14}N_3Na_2O_{14}P_3 with a molecular weight of approximately 527.12 g/mol .

Data

  • Molecular Weight: 527.12 g/mol
  • Density: 2.5 g/cm³
  • Boiling Point: 849.2 ºC at 760 mmHg
  • Flash Point: 467.4 ºC

The structural representation includes multiple phosphate groups linked to the ribose sugar, emphasizing its role as an energy carrier in biochemical reactions.

Chemical Reactions Analysis

Cytidine 5'-triphosphate participates in various chemical reactions critical for cellular metabolism:

  1. Phosphorylation: It serves as a substrate for RNA polymerases during RNA synthesis, facilitating the transcription process.
  2. Formation of Phosphatidylcholine: It reacts with phosphocholine to produce CDP-choline and diphosphate.
  3. Glycosylation: Cytidine 5'-triphosphate acts as a coenzyme in protein glycosylation processes.

These reactions highlight its versatility and importance in metabolic pathways.

Mechanism of Action

Cytidine 5'-triphosphate functions primarily as an energy source and substrate in biochemical reactions:

  • During RNA synthesis, it donates its terminal phosphate group to form phosphodiester bonds between nucleotides, effectively elongating the RNA strand.
  • In phospholipid metabolism, it contributes to the synthesis of phosphatidylcholine, a vital component of cell membranes.
  • As a coenzyme in glycosylation reactions, it aids in attaching sugars to proteins or lipids, influencing cellular signaling and function .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically found as a white to off-white powder or crystalline solid.
  • Solubility: Highly soluble in water, allowing easy incorporation into biochemical assays.

Chemical Properties

Applications

Cytidine 5'-triphosphate, disodium salt hydrate has several scientific uses:

  1. Molecular Biology Research: Widely used in RNA synthesis protocols and studies involving nucleic acid interactions.
  2. Biochemical Assays: Serves as a substrate or cofactor in various enzymatic assays.
  3. Pharmaceutical Development: Investigated for potential therapeutic applications due to its role in cellular metabolism and signaling pathways.
Biochemical and Molecular Applications in RNA Synthesis

Role as a Substrate for RNA Polymerases in In Vitro Transcription Systems

Cytidine 5'-triphosphate disodium salt hydrate (CTP-Na₂) serves as an essential pyrimidine nucleoside triphosphate precursor in in vitro RNA synthesis. RNA polymerases utilize CTP to incorporate cytosine bases into growing RNA chains during transcription, a process critical for generating functional mRNAs, tRNAs, and rRNAs. The disodium salt formulation enhances solubility in aqueous buffers (50 mg/mL in water), facilitating its use in high-concentration transcription mixes [2] [6]. Commercial CTP-Na₂ preparations (≥90–95% purity by HPLC) are rigorously tested for ribonuclease contamination, ensuring compatibility with sensitive in vitro applications like synthetic biology and mRNA vaccine production [1] [3].

In large-scale RNA synthesis, CTP-Na₂ is supplied as a stable powder or solution stored at –20°C to prevent hydrolytic degradation of its triphosphate moiety. This stability is crucial for maintaining nucleotide incorporation fidelity, as decomposition products can inhibit transcription or cause erroneous base incorporation [1] [10]. The compound’s role extends beyond model systems; it enables the production of RNA therapeutics requiring precisely defined nucleotide sequences [9].

Mechanistic Insights into Ribonucleotide 5'-Triphosphate Precursor Utilization

The kinetic pathway of CTP incorporation involves a multi-step enzymatic mechanism:

  • Initiation: RNA polymerase binds CTP complementary to the DNA template’s guanine residue.
  • Nucleophilic attack: The 3'-OH of the nascent RNA chain attacks the α-phosphate of CTP, releasing pyrophosphate (PPᵢ).
  • Chain elongation: The enzyme translocates, enabling subsequent nucleotide additions [8].

CTP’s utilization efficiency is governed by Michaelis-Menten kinetics, where its concentration directly influences transcription velocity. In vitro systems typically optimize CTP concentrations at 1–5 mM to balance elongation rate and fidelity. Deviations can promote misincorporation or stalling, particularly in C-rich sequences [5] [9].

Beyond transcription, CTP-Na₂ acts as a metabolic cofactor in rate-limiting enzymatic reactions:

  • Phosphatidylcholine synthesis: CTP:phosphocholine cytidylyltransferase converts CTP and phosphocholine to CDP-choline, committing to phospholipid membrane assembly [9].
  • Protein glycosylation: As a substrate for CMP-neuNAc synthetase, CTP activates sialic acid (N-acylneuraminate) to form CMP-neuNAc, essential for glycan chain elongation [2] [6].

Table 1: Enzymatic Reactions Driven by CTP-Na₂

EnzymeReactionBiological Role
RNA polymeraseCTP + RNAₙ → RNAₙ₊₁ + PPᵢRNA chain elongation
Phosphocholine cytidylyltransferaseCTP + Phosphocholine → CDP-choline + PPᵢPhospholipid biosynthesis
N-acylneuraminate cytidylyltransferaseCTP + N-acylneuraminate → CMP-neuNAc + PPᵢSialylation of glycoproteins

Comparative Analysis with UTP/GTP/ATP in RNA Chain Elongation Dynamics

Nucleotide triphosphates (NTPs) exhibit distinct incorporation kinetics due to structural differences. CTP’s pyrimidine ring and hydrogen-bonding capacity influence its base-pairing efficiency relative to purine NTPs (ATP/GTP) and the pyrimidine UTP:

  • Incorporation fidelity: CTP’s amino group (–NH₂) at position 4 forms three hydrogen bonds with template guanine, akin to GTP’s bonding with cytosine. However, CTP incorporation rates are ~20% slower than ATP due to steric effects of the cytosine base [5] [8].
  • Energetics: Despite identical triphosphate groups, the free energy of hydrolysis (ΔG°' = –30.5 kJ/mol) aligns with other NTPs. However, RNA polymerases exhibit variable affinity (Kₘ) for NTPs:
  • CTP: Kₘ ≈ 15–25 μM
  • UTP: Kₘ ≈ 10–20 μM
  • GTP/ATP: Kₘ ≈ 5–15 μM [5]
  • Selectivity in biosensing: Fluorescent ATP aptamers discriminate strongly against CTP, with selectivity coefficients (Kₛₑₗ) < 0.1 for CTP vs. ATP. This reflects aptamer-specific binding pockets optimized for adenine recognition [5].

Table 2: Comparative Properties of NTPs in RNA Synthesis

NTPBase TypeH-Bonds with TemplateRelative Incorporation RateTypical Kₘ (μM)
CTPPyrimidine3 (with G)1.0 (reference)15–25
UTPPyrimidine2 (with A)1.2× CTP10–20
ATPPurine2 (with U)1.8× CTP5–15
GTPPurine3 (with C)1.5× CTP5–15

Structural dynamics also govern elongation pausing. C-rich templates induce slower elongation due to CTP’s lower cellular abundance and higher polymerization activation energy. This necessitates optimized CTP concentrations in in vitro transcription to prevent ribosomal RNA synthesis stalls [5] [8].

Properties

Product Name

Cytidine 5'-triphosphate, disodium salt hydrate

IUPAC Name

disodium;[[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate;hydrate

Molecular Formula

C9H16N3Na2O15P3

Molecular Weight

545.14 g/mol

InChI

InChI=1S/C9H16N3O14P3.2Na.H2O/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H2,10,11,15)(H2,16,17,18);;;1H2/q;2*+1;/p-2/t4-,6-,7-,8-;;;/m1.../s1

InChI Key

IJMSOWKYYIROGP-LLWADOMFSA-L

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OP(=O)(O)[O-])O)O.O.[Na+].[Na+]

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)(O)OP(=O)(O)[O-])O)O.O.[Na+].[Na+]

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